C18H22Fno7S2
Description
Contextualization within Modern Organic Chemistry and Chemical Biology Research
Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements, form the bedrock of a vast array of natural products and synthetic materials. openaccessjournals.com Their structural diversity and functional versatility make them a central focus of scientific research and innovation. openaccessjournals.com In modern organic chemistry, the synthesis and study of these compounds have led to profound advancements, particularly in medicinal chemistry where they are integral to the discovery of life-saving drugs. openaccessjournals.comnumberanalytics.com The introduction of heteroatoms like nitrogen, oxygen, or sulfur into a cyclic structure imparts unique chemical and physical properties that are not observed in their carbocyclic counterparts. numberanalytics.commsu.edu
The deliberate incorporation of fluorine into these heterocyclic frameworks represents a significant leap forward. Fluorine's unique properties, such as its high electronegativity and small size, can dramatically alter a molecule's physical, chemical, and biological characteristics. 20.210.105 This has made the synthesis of fluorinated N-heterocycles a critical area of research for the development of new pharmaceuticals and agrochemicals. mdpi.com
Significance of Sulfur-Containing Organic Molecules in Advanced Chemical Research
Sulfur-containing organic molecules are indispensable in advanced chemical research, valued for their diverse reactivity and presence in numerous biologically active compounds. britannica.com Functional groups containing sulfur, such as thioethers, sulfoxides, and sulfones, are considered privileged motifs in medicinal chemistry and are found in a wide range of approved drugs. tandfonline.comthermofisher.com The ability of sulfur to exist in various oxidation states allows for fine-tuning of a molecule's properties. tandfonline.com
In the context of chemical synthesis, organosulfur compounds serve as versatile reagents and intermediates for creating new and complex molecules. britannica.comthermofisher.com The C–S bond is a key feature in many active compounds, prompting researchers to develop efficient methods for its formation. mdpi.com Furthermore, recent discoveries have highlighted the potential role of sulfur-containing organic molecules, like alkylsulfonic acids, in the origins of life on Earth, suggesting they could have been delivered by comets and asteroids. hawaii.edu This underscores the fundamental importance of sulfur in biological processes, from protein structure to cellular respiration. hawaii.edu
Overview of Contemporary Research Paradigms for Molecules with Similar Structural Complexity
The synthesis of complex molecules, such as fluorinated nitrogen-sulfur heterocycles, presents significant challenges that drive the development of innovative research paradigms. Traditional synthetic methods often involve multiple steps, harsh conditions, and low yields. numberanalytics.com To overcome these limitations, contemporary research focuses on several key areas:
Advanced Synthesis Techniques: Modern synthetic strategies increasingly employ transition metal catalysts for cross-coupling reactions, microwave-assisted synthesis to accelerate reactions, and flow chemistry for continuous and efficient production. numberanalytics.comijrpr.com These methods allow for the rapid and precise assembly of complex heterocyclic structures. ijrpr.com
Catalysis: The use of heterocyclic compounds themselves as catalysts is a growing area of interest. numberanalytics.com Additionally, the development of new catalysts that are more sustainable and minimize waste is a major focus, with biocatalysis and enzymatic synthesis showing particular promise. numberanalytics.comijrpr.com
Computational Modeling: Computational chemistry plays an increasingly vital role in predicting the properties and reactivity of complex molecules, guiding synthetic efforts and accelerating the discovery process.
Advanced Analytical Techniques: The characterization of these complex structures relies on sophisticated analytical methods. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential tools for providing detailed structural information and confirming the identity and purity of newly synthesized compounds. numberanalytics.com
The pursuit of novel heterocyclic compounds is a dynamic and interdisciplinary field. openaccessjournals.com As our understanding deepens, the continued development of new synthetic methodologies and analytical techniques will be crucial for unlocking the full potential of these intricate molecules. openaccessjournals.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H22FNO7S2 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluorophenyl]methanone |
InChI |
InChI=1S/C18H22FNO7S2/c19-16-2-1-13(29(24,25)14-3-10-28(22,23)12-14)11-15(16)17(21)20-6-4-18(5-7-20)26-8-9-27-18/h1-2,11,14H,3-10,12H2 |
InChI Key |
BFBPAMZYXWNAPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)N3CCC4(CC3)OCCO4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for C18h22fno7s2 and Analogues
Retrosynthetic Analysis and Strategic Disconnections for C18H22FNO7S2
Retrosynthetic analysis serves as a foundational logic for designing the synthesis of complex organic molecules like Florfenicol. deanfrancispress.com This approach involves deconstructing the target molecule into progressively simpler precursors to identify viable starting materials and reaction pathways.
A primary disconnection strategy for Florfenicol (I) targets the amide bond, which simplifies the molecule to a key chiral intermediate, (1R,2S)-1-[4-(methylsulfonyl)phenyl]-2-amino-3-fluoro-1-propanol (commonly referred to as the fluoro amine intermediate) (II), and a dichloroacetylating agent. thieme-connect.comgoogle.com This fluoro amine is a central hub in many synthetic routes.
Further deconstruction of the fluoro amine intermediate (II) often proceeds through an oxazoline (B21484) intermediate (III). thieme-connect.comgoogle.comgoogleapis.com This strategy allows for the stereocontrolled introduction of the fluorine atom. The oxazoline itself can be traced back to a chiral diol (IV), which highlights the critical challenge of establishing the correct stereochemistry early in the synthesis. thieme-connect.com
Alternative retrosynthetic analyses propose different key intermediates and starting materials, as summarized below:
| Target Molecule | Key Disconnection | Precursor(s) | Starting Material(s) |
| Florfenicol (I) | Amide Bond | Fluoro Amine Intermediate (II) | Chiral Amino Alcohol |
| Fluoro Amine (II) | C-F Bond / C-N Bond | Oxazoline Intermediate (III) / Chiral Diol (IV) | Dihydroxy Ester / Allylic Alcohol |
| Chiral Diol (IV) | C-C Bond | Chiral Dihydroxy Ester (V) | Acrylate (B77674) (VI) / Aryl Aldehyde |
One prominent pathway begins with commercially available 4-(methylsulfonyl)benzaldehyde (B46332). thieme-connect.comresearchgate.net This precursor can be elaborated through various stereoselective reactions, such as asymmetric dihydroxylation or Henry reactions, to build the core structure. thieme-connect.comfigshare.com Another common starting point is a derivative of trans-cinnamic acid, which is converted into a chiral allylic alcohol before undergoing asymmetric epoxidation. google.com A unified strategy for the amphenicol family of antibiotics identifies a syn-2-amino-1,3-diol as the common chiral core, which can be disconnected via a nitroaldol (Henry) reaction. researchgate.netfigshare.com
Development of Stereoselective Synthetic Pathways to this compound
The presence of two contiguous stereocenters in Florfenicol, with the required (1R,2S) configuration, makes stereocontrol the paramount challenge in its synthesis. google.comresearchgate.net Research has focused intensively on developing both enantioselective and diastereoselective methods to address this.
Enantioselective and Diastereoselective Synthesis Approaches
A variety of strategies have been successfully employed to control the stereochemistry of key intermediates.
Chemo-enzymatic Synthesis: This approach leverages the high stereoselectivity of enzymes. A notable method involves the dynamic reductive kinetic resolution (DYRKR) of a keto ester using the ketoreductase KRED-02, which furnishes a (2S,3R)-cis-1,2-amino alcohol intermediate with exceptional enantiomeric excess (>99% ee) and diastereomeric ratio (99% dr). researchgate.netresearchgate.net Another powerful chemo-enzymatic route uses an (R)-hydroxynitrile lyase to catalyze the hydrocyanation of 4-methylsulfanyl-benzaldehyde, yielding a chiral cyanohydrin that serves as a precursor to Florfenicol. researchgate.netcapes.gov.br
Sharpless Asymmetric Transformations: The Sharpless asymmetric dihydroxylation (AD) and asymmetric epoxidation (AE) are cornerstone reactions in chiral synthesis. An efficient route to Florfenicol employs the AD of an acrylate intermediate derived from 4-(methylsulfonyl)benzaldehyde to install the two hydroxyl groups with the correct stereochemistry. thieme-connect.com Similarly, the asymmetric epoxidation of a trans-allylic alcohol is a key step in a patented process to form a chiral epoxide, which is then opened regioselectively. google.comthieme-connect.com
Chiral Auxiliary-Mediated Reactions: The Evans asymmetric aldol (B89426) reaction, which uses a chiral oxazolidinone auxiliary, has been applied to synthesize the core amino alcohol structure of amphenicols. researchgate.net This method allows for the diastereoselective formation of carbon-carbon bonds, setting the stereocenters for subsequent transformations.
Catalytic Asymmetric Synthesis Strategies
The development of catalytic asymmetric methods is crucial for efficient and scalable synthesis. These strategies avoid the use of stoichiometric chiral reagents.
Metal-Catalyzed Reactions: A unified strategy for amphenicol antibiotics features a ligand-enabled copper(II)-catalyzed syn-selective Henry reaction between an aryl aldehyde and nitroethanol. figshare.comorganic-chemistry.org This reaction forges the challenging syn-2-amino-1,3-diol scaffold with excellent stereocontrol. organic-chemistry.org Vanadium-catalyzed asymmetric epoxidation of an allylic alcohol has also been reported, though the difficulty in recycling the chiral ligand can be a drawback for large-scale production. thieme-connect.comthieme-connect.com
Organocatalysis: A cinchona alkaloid-derived urea (B33335) has been used to catalyze an aldol reaction, providing highly enantioselective access to oxazolidinone gem-diesters. researchgate.net These intermediates are then converted to the desired trans-oxazolidinone monoesters, which contain the syn-vicinal amino alcohol core of the amphenicol family. researchgate.net
Biocatalytic Cascades: In a significant advancement, a one-pot asymmetric synthesis of the (1R,2R)-p-methylsulfonyl phenylserinol intermediate was achieved using engineered transketolase (TK) and transaminase (TA) enzymes. sjtu.edu.cnacs.org This biocatalytic cascade starts from industrial raw materials and produces the key aminodiol intermediate in high yield (76%) and with excellent stereoselectivity (96% de, >99% ee). sjtu.edu.cn
Optimization of Reaction Conditions and Process Chemistry for Scalability
Transitioning a synthetic route from the laboratory to industrial-scale production requires rigorous optimization of reaction conditions and process chemistry. For Florfenicol, efforts have focused on improving efficiency, safety, and cost-effectiveness.
A significant challenge in early industrial processes was the formation of undesired diastereomers and the use of reagents like copper sulfate, which led to environmental concerns. sjtu.edu.cn Modern process chemistry aims to overcome these issues. For instance, the acylation of the fluoro amine intermediate with methyl dichloroacetate, a late-stage step, was optimized from an 18-hour reaction at room temperature to a 2-4 hour reaction at 60-65°C by using anhydrous sodium carbonate as a base. google.com This change also reduced the required excess of the acylation agent. google.com
The scalability of certain academic methods has been a concern. The Sharpless asymmetric epoxidation, while highly selective, can be hampered by the poor solubility of key intermediates, necessitating large solvent volumes. thieme-connect.com Likewise, the difficulty in recovering expensive chiral ligands used in some metal-catalyzed reactions, such as vanadium-catalyzed epoxidation, presents a barrier to economic large-scale synthesis. thieme-connect.comthieme-connect.com
Exploration of Novel Precursors and Building Blocks for this compound Synthesis
One innovative approach starts with Thiamphenicol, a related antibiotic, and chemically converts it to Florfenicol. wisdomlib.org This strategy involves hydrolysis of Thiamphenicol, cyclization to an oxazolidin-2-one, and subsequent fluorination. wisdomlib.org Another patented method utilizes (4R,5R)-2-dichloromethyl-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-4-oxazole methanol (B129727) as a pre-formed chiral building block, which undergoes chlorination, fluorination, and hydrolysis to yield the final product. google.com
The development of methods to synthesize key intermediates more directly is a major focus. The one-pot enzymatic synthesis of (1R,2R)-p-methylsulfonyl phenylserinol provides the most direct chiral intermediate for Florfenicol from basic industrial raw materials, streamlining the manufacturing process significantly. sjtu.edu.cn
A summary of various precursors and their corresponding synthetic strategies is presented below:
| Precursor/Building Block | Synthetic Strategy | Key Features |
| 4-(Methylsulfonyl)benzaldehyde | Chemo-enzymatic synthesis; Catalytic Henry reaction | Direct access to chiral aminodiol intermediates. figshare.comsjtu.edu.cn |
| trans-Cinnamic Acid Derivative | Sharpless asymmetric epoxidation | Establishes chirality via epoxide formation. google.com |
| Thiamphenicol | Chemical conversion | Utilizes an existing, related antibiotic as a starting point. wisdomlib.org |
| (4R,5R)-Oxazole Methanol | Chlorination/Fluorination/Hydrolysis | Employs a complex chiral building block. google.com |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals, aiming to reduce environmental impact and improve process safety.
Biocatalysis: The use of enzymes represents a cornerstone of green chemistry in Florfenicol synthesis. Chemo-enzymatic methods operate under mild conditions (room temperature, neutral pH) and are highly selective, which minimizes byproducts and energy consumption. researchgate.netresearchgate.net The development of one-pot enzymatic cascades further enhances the green credentials of the synthesis. sjtu.edu.cnacs.org
Catalysis: The shift from stoichiometric reagents to catalytic methods is a key green principle. The use of recyclable heterogeneous catalysts, such as copper hydroxyapatite (B223615) and hydrotalcites, simplifies product purification and reduces waste. wisdomlib.org These solid catalysts are often thermally stable and can be reused multiple times. wisdomlib.org
Safer Reagents and Solvents: Significant effort has been made to replace hazardous reagents. For example, the use of triethylamine (B128534) trihydrofluoride as a liquid fluorinating agent is considered a safer alternative to gaseous reagents or the traditional Ishikawa reagent, reducing equipment corrosion and improving operational safety for industrial production. google.comthieme-connect.com A Chinese patent also describes the use of a "green and environment-friendly chlorinating agent," which produces carbon dioxide as a benign byproduct. google.com
Elucidation of the Molecular Architecture and Stereochemical Features of C18h22fno7s2
Advanced Spectroscopic Analyses for Structural Confirmation of C18H22FNO7S2
Spectroscopic methods are fundamental to determining the constitution of a molecule. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic connectivity and functional groups can be obtained.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for mapping the carbon-hydrogen framework of an organic molecule. msu.edu A comprehensive NMR analysis of this compound would involve a series of one- and two-dimensional experiments to establish its complete atomic connectivity. nih.gov
¹H NMR: This experiment identifies all unique proton environments within the molecule. The chemical shift (δ) of each signal provides clues about the electronic environment of the protons, while the integration value reveals the relative number of protons responsible for the signal. libretexts.org Spin-spin splitting patterns, governed by the n+1 rule, indicate the number of adjacent protons, helping to piece together molecular fragments. libretexts.org Protons adjacent to electronegative atoms such as oxygen, nitrogen, or fluorine would be expected to resonate at a lower field (higher ppm value). chemistrysteps.com
¹³C NMR: The ¹³C NMR spectrum shows distinct signals for each non-equivalent carbon atom. msu.edu The chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms. Further information can be obtained from Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which differentiate between CH₃, CH₂, CH, and quaternary carbons.
Heteronuclear NMR: Given the presence of fluorine, a ¹⁹F NMR spectrum would be crucial, likely showing a single signal if there is only one fluorine environment.
2D NMR Spectroscopy: To assemble the full structure, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, identifying protons that are on adjacent carbons. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting molecular fragments across quaternary carbons and heteroatoms. nih.gov
| Nucleus | Potential Functional Group | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Aromatic (Ar-H) | 6.5 - 8.5 | Singlet, Doublet, Triplet, Multiplet |
| ¹H | Alkyl (C-H) | 0.5 - 4.5 | Singlet, Doublet, Triplet, etc. |
| ¹H | Proton on carbon alpha to N, O, or S | 2.5 - 5.0 | Variable |
| ¹³C | Aromatic (Ar-C) | 110 - 160 | - |
| ¹³C | Alkyl (C) | 10 - 70 | - |
| ¹³C | Carbon attached to F (C-F) | 70 - 120 (with coupling) | - |
| ¹⁹F | Aryl-Fluoride (Ar-F) | -100 to -130 | - |
Comprehensive Mass Spectrometry (MS) for Elemental Composition and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. youtube.com For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.
Using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecule can be ionized without significant fragmentation, allowing for the observation of the molecular ion. mdpi.com HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition against the theoretical exact mass. nih.govthermofisher.com
Tandem mass spectrometry (MS/MS) is then employed to study the molecule's fragmentation patterns. libretexts.org By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation spectrum is generated. The masses of the resulting fragment ions provide structural clues, as specific neutral losses (e.g., H₂O, SO₂, or parts of the carbon skeleton) correspond to the presence of certain functional groups and structural motifs.
| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) | Potential Major Fragment | Fragment Formula |
|---|---|---|---|---|
| [M+H]⁺ | C18H23FNO7S2⁺ | 460.0871 | Loss of SO₂ | C18H23FNO5S⁺ |
| [M-H]⁻ | C18H21FNO7S2⁻ | 458.0722 | Loss of CH₃SO₂ | C17H18FNO5S⁻ |
| [M+Na]⁺ | C18H22FNNaO7S2⁺ | 482.0690 | Loss of Fluorophenyl group | C12H18NO7S2⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. nih.gov The two techniques are complementary, as their selection rules differ. edinst.com
Infrared (IR) Spectroscopy: An IR spectrum is obtained by measuring the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. ksu.edu.sa For a vibration to be IR active, it must result in a change in the molecule's dipole moment. edinst.com Therefore, IR spectroscopy is particularly sensitive to polar bonds. For this compound, strong absorptions would be expected for S=O bonds (in sulfonyl or related groups), any potential C=O or N-H bonds, and C-F bonds.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique. ksu.edu.sa A vibration is Raman active if it causes a change in the polarizability of the molecule. edinst.com This makes it effective for identifying non-polar, symmetric bonds, such as C-C and C=C bonds in an aromatic ring, and S-S bonds, which may be weak or absent in the IR spectrum. ksu.edu.sas-a-s.org
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Activity |
|---|---|---|---|---|
| N-H (Amine/Amide) | Stretch | 3300 - 3500 | 3300 - 3500 | IR/Raman Active |
| C-H (Aromatic) | Stretch | 3000 - 3100 | 3000 - 3100 | IR/Raman Active |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | 2850 - 3000 | IR/Raman Active |
| S=O (Sulfonyl) | Asymmetric/Symmetric Stretch | 1300 - 1350 / 1120 - 1160 | 1300 - 1350 / 1120 - 1160 | Strong in IR |
| C=C (Aromatic) | Stretch | 1450 - 1600 | 1450 - 1600 | Strong in Raman |
| C-F | Stretch | 1000 - 1400 | 1000 - 1400 | Strong in IR |
Chiral Separation and Absolute Configuration Determination of this compound Enantiomers
The molecular formula this compound allows for the possibility of stereoisomerism. If the molecule contains one or more chiral centers, it will exist as a pair of enantiomers. Since enantiomers can have different biological activities, their separation and the determination of their absolute configuration are critical, particularly in pharmaceutical contexts. wvu.edu
The separation of enantiomers is most commonly achieved using chiral chromatography. nih.gov High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used method. csfarmacie.cz The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus their separation. wvu.edu Polysaccharide-based and macrocyclic antibiotic-based CSPs are among the most versatile for separating a wide range of chiral compounds. csfarmacie.cz
Once the enantiomers are separated, their absolute configuration (R/S designation) must be determined. While X-ray crystallography provides the most definitive answer, several spectroscopic techniques can also be used. mdpi.comspark904.nl Vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) are powerful methods that measure the differential absorption of left and right circularly polarized light. spark904.nl The experimental VCD or ECD spectrum is then compared to a theoretically predicted spectrum calculated using density functional theory (DFT) for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. stackexchange.comnih.gov
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is considered the gold standard for molecular structure determination. nih.gov It provides an unambiguous, three-dimensional model of a molecule's structure in the solid state. nih.gov The process requires growing a high-quality single crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. nih.govlibretexts.org
The analysis of the diffraction data yields a map of the electron density within the crystal's unit cell, from which the positions of all atoms can be determined. nih.gov This provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation and configuration. mdpi.com
For a chiral compound, X-ray crystallography can directly determine the absolute configuration without ambiguity, provided the data is of sufficient quality and, in some cases, a heavy atom is present. mdpi.comnih.gov The assignment is often confirmed by calculating the Flack parameter, where a value close to zero indicates the correct absolute structure has been modeled. mdpi.com
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Crystal System | The crystal lattice symmetry class. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths and angles of the unit cell. | a = 10.1 Å, b = 15.2 Å, c = 9.8 Å, β = 95.5° |
| Resolution | The level of detail in the electron density map. | 1.10 Å |
| R-factor | A measure of the agreement between the crystallographic model and the experimental data. | 0.045 |
| Flack Parameter | A parameter used to determine the absolute configuration of a chiral crystal. | 0.02(3) |
Investigations into the Molecular Mechanisms of Action of C18h22fno7s2
Elucidation of Specific Cellular Targets and Binding Interactions of C18H22FNO7S2
Tasisulam's mechanism of action is multifaceted, primarily characterized by its ability to induce protein degradation and disrupt mitochondrial function.
Protein-Ligand Interaction Studies
A pivotal discovery in understanding Tasisulam's mechanism is its function as a "molecular glue." wikipedia.org It facilitates the interaction between the E3 ubiquitin ligase substrate receptor DCAF15 and the splicing factor RBM39, leading to the subsequent degradation of RBM39. wikipedia.orgnih.govnih.govresearchgate.netresearchgate.net This targeted protein degradation is a key aspect of its anticancer activity.
Research has shown that Tasisulam, along with related aryl-sulfonamides, promotes the ubiquitination of RBM39 by the CRL4A-DCAF15 E3 ligase in a dose-dependent manner. nih.gov The RNA Recognition Motif 2 (RRM2) domain of RBM39 has been identified as the necessary and sufficient component for this interaction with DCAF15 in the presence of the compound. nih.gov
Binding affinity studies have been conducted to quantify these interactions. Time-resolved fluorescence resonance energy transfer (TR-FRET) assays have demonstrated that in the presence of Tasisulam (at 50 μM), the DDB1-DCAF15 complex and the RRM2 domain of RBM39 associate with an apparent dissociation constant (KDapp) of 3.5 μM. nih.gov In contrast, Tasisulam itself exhibits a weak binding affinity for DCAF15, with an inhibition constant (Ki) greater than 50 μM. nih.gov This suggests that the presence of both the ligase and the substrate is crucial for a stable ternary complex.
| Compound | Target Proteins | Assay | Apparent Dissociation Constant (KDapp) or Inhibition Constant (Ki) |
|---|---|---|---|
| Tasisulam | DDB1-DCAF15 + RBM39RRM2 | TR-FRET | 3.5 μM |
| Tasisulam | DCAF15 | TR-FRET Competition | > 50 μM |
Furthermore, preclinical studies have indicated that Tasisulam is highly bound to plasma proteins, approximately 99%, with a particular affinity for albumin. nih.govnih.govnih.gov
Nucleic Acid Interaction Studies
Current research on Tasisulam's mechanism of action has not provided evidence of direct interactions with nucleic acids, such as DNA or RNA. The primary mechanism appears to be the targeted degradation of RNA-binding proteins, which in turn affects RNA splicing, rather than direct binding to DNA or RNA molecules.
Membrane Interaction Dynamics and Permeability Studies
A significant aspect of Tasisulam's activity involves its impact on mitochondrial integrity. The compound is known to induce a loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. nih.govresearchgate.netselleck.co.jp This disruption of the mitochondrial membrane potential is a critical step leading to the release of pro-apoptotic factors. While the effect on mitochondrial membrane potential is well-documented, specific studies detailing the direct physical interaction of Tasisulam with cellular or mitochondrial membranes, or its permeability dynamics across these membranes, are not extensively available in the current body of scientific literature.
Cellular Pathway Modulation by this compound in In Vitro Systems
Tasisulam exerts its anticancer effects by modulating several critical cellular pathways, primarily those involved in cell cycle regulation, apoptosis, and angiogenesis.
In vitro studies have consistently shown that Tasisulam induces a G2/M phase accumulation in the cell cycle. nih.govresearchgate.net This cell cycle arrest is followed by the induction of apoptosis. The apoptotic process initiated by Tasisulam follows the intrinsic, or mitochondrial, pathway. researchgate.netnih.gov This is characterized by the release of cytochrome c from the mitochondria, leading to caspase-dependent cell death. researchgate.netnih.gov
In addition to its effects on cancer cells, Tasisulam also exhibits anti-angiogenic properties. It has been shown to block the formation of endothelial cell cords induced by various growth factors, including Vascular Endothelial Growth Factor (VEGF), Epidermal Growth Factor (EGF), and Fibroblast Growth Factor (FGF). nih.gov This suggests that Tasisulam can interfere with the development of new blood vessels, which is essential for tumor growth and metastasis.
| Cellular Pathway | Effect of Tasisulam | Key Molecular Events |
|---|---|---|
| Cell Cycle | G2/M Arrest | Increased proportion of cells with 4N DNA content |
| Apoptosis | Induction | Loss of mitochondrial membrane potential, Cytochrome c release, Caspase activation |
| Angiogenesis | Inhibition | Blocks VEGF, EGF, and FGF-induced endothelial cell cord formation |
Mechanistic Studies of Intracellular Localization and Trafficking of this compound
While the primary sites of Tasisulam's action are understood to be the nucleus (due to its effect on splicing factors) and the mitochondria (due to its induction of apoptosis), specific studies on the intracellular localization and trafficking of the compound are limited. The current understanding is largely inferred from its known molecular targets and downstream effects. Further research utilizing labeled compounds and advanced imaging techniques would be necessary to fully elucidate the cellular uptake, distribution, and accumulation of Tasisulam.
Structure-Based Mechanistic Hypotheses for this compound Activity
Tasisulam is an acylsulfonamide, and its chemical structure is integral to its biological activity. nih.gov The core structure facilitates the formation of the ternary complex between DCAF15 and RBM39. The aryl-sulfonamide moiety is a key feature that allows it to act as a molecular glue.
The development of analogs has provided some insight into the structure-activity relationship (SAR) of Tasisulam. For instance, the synthesis of a sulfonimidamide-based analog was undertaken to explore modifications that might reduce toxicity while retaining antiproliferative effects. This suggests that the sulfonamide portion of the molecule is a critical area for both efficacy and potential liabilities.
The mechanism of action, where Tasisulam neo-functionalizes a shallow pocket on DCAF15 to bind RBM39, highlights that a high-affinity interaction with the E3 ligase alone is not a prerequisite for its activity as a molecular glue. nih.gov This has broader implications for the discovery of new molecular glue degraders, suggesting that extensive protein-protein contacts between the ligase and the substrate can compensate for low-affinity compound-ligase interactions. nih.gov
Compound Names
| Chemical Formula | Common Name |
| This compound | Tasisulam |
| - | DDB1 |
| - | DCAF15 |
| - | RBM39 |
| - | RBM23 |
| - | Albumin |
| - | Cytochrome c |
| - | Caspase |
| - | VEGF |
| - | EGF |
| - | FGF |
| - | Indisulam |
| - | E7820 |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of C18h22fno7s2 Derivatives
Design and Synthesis of C18H22FNO7S2 Analogues for SAR Exploration
The design and synthesis of analogues are cornerstones of structure-activity relationship (SAR) exploration. For a hypothetical class of this compound derivatives, this process would begin with the identification of a lead compound, followed by systematic chemical modifications to probe the impact of different structural features on biological activity. The synthesis of such analogues often involves multi-step reaction sequences. For instance, the core structure might be assembled through key reactions like the condensation of an amino-containing drug with a sulfonyl chloride. ijarsct.co.in
The primary goals of synthesizing analogues include:
Identification of the pharmacophore: This involves determining the essential functional groups and their spatial arrangement required for biological activity.
Optimization of potency and selectivity: Modifications are made to enhance the desired biological effect while minimizing off-target interactions.
Improvement of pharmacokinetic properties: Analogues are designed to have better absorption, distribution, metabolism, and excretion (ADME) profiles.
A common strategy in the design of sulfonamide analogues is the "tail approach," where different substituents are added to a core scaffold, such as a p-substituted benzenesulfonamide, to modulate activity and selectivity. acs.org For example, in a series of sulfonamide derivatives, introducing various heterocyclic rings at the N1 position of the sulfonamide can significantly influence potency. youtube.com The synthesis of these new chemical entities allows for a systematic evaluation of how changes in the molecule's structure affect its interaction with a biological target. acs.orgrsc.org
Positional and Substituent Effects on Molecular Interactions
The position and nature of substituents on a molecule can dramatically alter its biological activity. In the context of this compound derivatives, which likely contain aromatic or heterocyclic rings, the placement of a fluorine atom, for example, can have profound effects. Fluorine, being highly electronegative, can alter the electronic properties of a ring system, influence the pKa of nearby functional groups, and form specific interactions such as hydrogen bonds or halogen bonds with biological targets.
Structure-activity relationship studies on various sulfonamides have demonstrated the importance of substituent effects. For instance, in a series of fluorinated benzenesulfonamides, the relative positions of the sulfonamide, a hydrophobic substituent, and a benzoic acid group were critical for their ability to inhibit amyloid-β aggregation. researchgate.net Similarly, studies on inhibitors of human carbonic anhydrases showed that the inhibitory activity was strongly dependent on the electronic effects of substituents on a phenyl ring. Generally, electron-withdrawing groups (e.g., NO2, F, Cl, Br) at various positions induced higher inhibitory activities compared to electron-donating groups (e.g., Me, OMe, SMe). nih.gov
The following table illustrates a hypothetical SAR study for a series of this compound analogues where a substituent 'R' on an aromatic ring is varied:
| Compound | Substituent (R) | Position | IC50 (nM) |
| 1a | -H | para | 150 |
| 1b | -F | para | 75 |
| 1c | -Cl | para | 90 |
| 1d | -CH3 | para | 200 |
| 1e | -OCH3 | para | 250 |
| 1f | -F | meta | 110 |
| 1g | -F | ortho | 300 |
This table is illustrative and based on general principles of medicinal chemistry.
Conformational Effects on Biological Activity and Binding Affinity
The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with a biological target. The various rotatable bonds within a this compound derivative would allow it to adopt multiple conformations, only some of which may be biologically active. The study of these conformational effects is essential for understanding binding affinity.
Rotational spectroscopy and computational modeling are powerful tools for determining the preferred conformations of molecules in the gas phase and in solution. nih.govnih.gov For sulfonamides, it has been shown that the orientation of the amino group relative to the rest of the molecule can be influenced by substituents. nih.govnih.gov For instance, in most benzenesulfonamides, the amino group of the sulfonamide lies perpendicular to the benzene plane, while in ortho-toluensulfonamide, weak attractive interactions cause the amino group to adopt a gauche orientation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are invaluable in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.
A QSAR study typically involves the following steps:
Data Set Preparation: A series of compounds with known biological activities is selected.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, hydrophobic properties), are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity. researchgate.net
Model Validation: The predictive power of the model is assessed using statistical techniques. jbclinpharm.org
For sulfonamide derivatives, QSAR studies have been successfully employed to develop pharmacophore models for various biological targets. nih.gov For example, a 3D-QSAR approach (Comparative Molecular Field Analysis, CoMFA) provided excellent results in developing a pharmacophoric model for the inhibition of dihydropteroate synthetase by sulfa drugs. nih.gov
Similarly, QSPR models can predict important physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability. These predictions help in the early identification of compounds with favorable drug-like properties.
The following table presents a hypothetical set of descriptors that could be used in a QSAR model for this compound derivatives:
| Compound | logP | Molecular Weight | Polar Surface Area | Predicted pIC50 |
| 1a | 3.1 | 487.5 | 120.4 | 6.82 |
| 1b | 3.2 | 505.5 | 120.4 | 7.12 |
| 1c | 3.5 | 521.9 | 120.4 | 7.05 |
| 1d | 3.4 | 501.5 | 120.4 | 6.70 |
| 1e | 3.3 | 517.5 | 125.1 | 6.60 |
This table is illustrative and based on general principles of QSAR modeling.
Computational Chemistry and in Silico Modeling of C18h22fno7s2
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
To report on the molecular docking and dynamics of C18H22FNO7S2, studies would need to have been conducted that computationally screen this compound against specific biological targets (e.g., proteins, enzymes). Such studies would provide data on binding affinities, interaction modes, and the stability of the compound within a target's active site. This information is crucial for predicting the potential therapeutic targets of the molecule. No such studies detailing the binding energy or interaction patterns of this compound with any biological target were found.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT calculations are fundamental to understanding the electronic properties of a molecule. Research in this area would provide data on parameters such as HOMO-LUMO energy gaps, electrostatic potential surfaces, and molecular orbital distributions. These parameters are essential for predicting the chemical reactivity and kinetic stability of this compound. A literature search did not yield any publications that have performed DFT calculations on this specific compound.
Prediction of Conformational Preferences and Stereoisomeric Stability
Computational studies on the conformational analysis of this compound would involve calculating the potential energy surface of the molecule to identify its most stable three-dimensional structures (conformers). This analysis would also provide information on the relative energies and rotational barriers between different conformers, which is critical for understanding its biological activity. No research detailing the conformational landscape or stereoisomeric stability of this compound could be located.
Virtual Screening Approaches for Identification of Related Molecular Scaffolds
Virtual screening studies would involve using the structure of this compound as a query to search large chemical databases for molecules with similar structural features or predicted biological activities. This would help in identifying a family of related compounds that might share a similar mechanism of action. The absence of a known biological target or activity for this compound means that no such targeted virtual screening studies have been published.
Table of Compounds Mentioned
Preclinical Biological Investigations of C18h22fno7s2 in Defined Cell Culture Systems
Assays for Modulatory Effects on Enzyme Activity in Cellular Lysates
GSK269962A is a selective inhibitor of ROCK enzymes. nih.gov Assays utilizing purified recombinant human ROCK1 and ROCK2 enzymes have determined its potent inhibitory activity. The compound demonstrates high affinity for both isoforms, with a slightly greater potency for ROCK1. medchemexpress.com Specifically, the half-maximal inhibitory concentration (IC50) has been measured at 1.6 nM for ROCK1 and 4.0 nM for ROCK2. medchemexpress.comxcessbio.comselleckchem.comtargetmol.com
Further kinase profiling has shown that GSK269962A has at least a 30-fold greater selectivity for ROCK kinases compared to a panel of other protein kinases. nih.gov However, some off-target activity has been noted against Mitogen- and stress-activated protein kinase 1 (MSK1) and Ribosomal S6 kinase 1 (RSK1), with IC50 values of 49 nM and 132 nM, respectively. xcessbio.comguidetopharmacology.org
In studies involving cellular lysates from acute myeloid leukemia (AML) cell lines, treatment with GSK269962A led to the modulation of enzymes involved in apoptosis. A significant, concentration-dependent increase in the enzymatic activity of Caspase-3 and Caspase-7 was observed, indicating the activation of the execution phase of cell death. nih.govresearchgate.net
| Target Enzyme | Activity | IC50 Value (nM) |
|---|---|---|
| ROCK1 | Inhibition | 1.6 |
| ROCK2 | Inhibition | 4.0 |
| MSK1 | Inhibition | 49 |
| RSK1 | Inhibition | 132 |
| Caspase-3/7 | Activation | Not Applicable |
High-Throughput Screening for Phenotypic Changes in Cell Lines
Screening of GSK269962A across various cancer cell lines has revealed selective activity against hematologic malignancies. In a study comparing seven AML cell lines against three non-AML cell lines, GSK269962A selectively inhibited the growth of the AML cells. nih.gov The sensitivity to the compound varied significantly among the AML cell lines, with IC50 values for growth inhibition ranging from 0.61 nM to 1,337 nM. nih.gov Non-AML cell lines were found to be resistant to the inhibitory effects of the compound. nih.gov
Key phenotypic changes observed in sensitive cell lines upon exposure to GSK269962A include:
Inhibition of Cell Proliferation and Clonogenicity : The compound effectively suppressed the growth and colony-forming ability of AML cells. nih.govfrontiersin.org
Cell Cycle Arrest : Flow cytometry analysis demonstrated that GSK269962A induces a significant increase in the percentage of cells in the G2 phase of the cell cycle, with a corresponding decrease in the G1 phase population. nih.gov In MV4-11 and OCI-AML3 cell lines, the proportion of cells in the G2 phase increased from approximately 8% in control groups to around 50% following treatment. nih.gov
Induction of Apoptosis : Treatment with GSK269962A leads to a dose-dependent increase in programmed cell death in AML cells. nih.govresearchgate.net
Cytoskeletal Alterations : In non-cancerous cell types, such as human primary aortic smooth muscle cells, GSK269962A was shown to inhibit the formation of actin stress fibers, a process regulated by ROCK activity. xcessbio.com
| Cell Line Type | Phenotypic Effect | IC50 Range (nM) |
|---|---|---|
| Acute Myeloid Leukemia (AML) | Growth Inhibition | 0.61 - 1,337 |
| Non-AML | Resistant | Not Determined |
| AML (MV4-11, OCI-AML3) | G2 Phase Cell Cycle Arrest | Effective at 80 nM |
| AML (MV4-11, OCI-AML3) | Apoptosis Induction | Dose-dependent |
| Human Aortic Smooth Muscle | Inhibition of Actin Stress Fibers | Effective at ~1 µM |
Characterization of Molecular Pathways Activated or Inhibited by C18H22FNO7S2
The primary mechanism of action for GSK269962A is the inhibition of the ROCK1/c-Raf/ERK signaling pathway. nih.govnih.govfrontiersin.org This inhibition triggers a cascade of downstream molecular events, particularly affecting pathways controlling cell cycle progression and apoptosis.
Inhibited Pathways:
ROCK1/c-Raf/ERK Signaling : GSK269962A directly inhibits ROCK1, which in turn blocks the downstream activation of c-Raf and ERK, key components of a pathway crucial for cell proliferation and survival. nih.gov
Cell Cycle Progression : The compound's ability to induce G2 phase arrest is linked to the reduced expression of key cell cycle regulatory proteins. nih.gov
Activated Pathways:
Mitochondrial Apoptosis Pathway : Evidence suggests that GSK269962A induces apoptosis through the mitochondrial-dependent pathway. nih.gov This is characterized by the modulation of several key apoptosis-associated proteins. Treatment resulted in an increased expression and phosphorylation of the pro-apoptotic tumor suppressor protein p53. nih.gov Concurrently, a significant decrease was observed in the expression levels of several anti-apoptotic proteins, including Survivin, Mcl-1, and Bcl-xL. nih.gov This shift in the balance of pro- and anti-apoptotic proteins culminates in the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of caspases, leading to cell death. nih.gov
Gene Expression Profiling and Proteomic Analysis in Response to this compound Exposure
Proteomic analyses, primarily through Western blot, have been instrumental in elucidating the molecular response to GSK269962A. These studies have confirmed the modulation of specific proteins central to the cell cycle and apoptosis pathways in AML cells. researchgate.net
Key Proteomic Findings:
Upregulation of Pro-Apoptotic Proteins : Increased expression and phosphorylation of p53. nih.gov
Downregulation of Anti-Apoptotic Proteins : Significant decreases in the protein levels of Survivin, Mcl-1, and Bcl-xL were consistently observed in sensitive cell lines following treatment. nih.gov
Induction of Protein Cleavage : The compound induced the cleavage of PARP, a hallmark of apoptosis. nih.gov Interestingly, GSK269962A treatment also led to the cleavage of its primary target, ROCK1, suggesting a potential feedback mechanism. nih.gov
In terms of gene expression, studies have shown that GSK269962A can suppress the transcription of IL-6 mRNA in macrophages, indicating a potential role in modulating inflammatory responses at the transcriptional level. selleckchem.com
| Protein | Effect of GSK269962A Exposure | Associated Pathway |
|---|---|---|
| p53 | Increased expression and phosphorylation | Apoptosis |
| Survivin | Decreased expression | Apoptosis (Anti-apoptotic) |
| Mcl-1 | Decreased expression | Apoptosis (Anti-apoptotic) |
| Bcl-xL | Decreased expression | Apoptosis (Anti-apoptotic) |
| PARP | Cleavage | Apoptosis |
| ROCK1 | Cleavage | Cell Signaling |
| ERK | Inhibited (via upstream ROCK1) | Cell Proliferation/Survival |
Chemical Biology Applications of C18h22fno7s2 As a Molecular Probe
Development of Affinity Probes for Target Identification and Validation
The development of affinity probes is a critical step in identifying the molecular targets of a compound and validating these interactions. While the primary target of C18H22FNO7S2 has been identified through other means, its core structure holds potential for the creation of such probes. An affinity probe based on the this compound scaffold would typically involve the introduction of a reactive group or a tag that allows for covalent labeling or capture of its binding partner.
Although specific research detailing the use of a this compound-derived affinity probe for initial target identification is not extensively documented, the known interaction with its target enzyme, leucyl-tRNA synthetase (LeuRS), provides a clear basis for designing such tools for validation studies. These probes could be instrumental in confirming the engagement of this compound with LeuRS in various cellular contexts and screening for potential off-target interactions.
Use of this compound as a Tool to Perturb Biological Pathways
This compound is a potent and specific inhibitor of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. This inhibitory action allows researchers to use this compound as a molecular tool to perturb the crucial biological pathway of aminoacylation and protein translation.
The mechanism of inhibition is a notable example of targeting the editing site of an aminoacyl-tRNA synthetase. This compound works by forming a stable adduct with tRNALeu within the editing domain of the LeuRS enzyme. This adduct formation effectively traps the enzyme, preventing it from carrying out its function of attaching leucine (B10760876) to its corresponding tRNA molecule. The result is a halt in protein synthesis, leading to the arrest of cell growth and division in susceptible fungal species.
The specificity of this compound for the fungal enzyme over its human counterpart is attributed to key structural differences in the editing site of LeuRS. This selective perturbation makes it an excellent tool for studying fungal-specific pathways without significantly affecting host cells in a mixed biological system.
| Target Enzyme | Mechanism of Action | Biological Pathway Affected | Key Research Finding |
|---|---|---|---|
| Leucyl-tRNA Synthetase (LeuRS) | Forms a stable adduct with tRNALeu in the enzyme's editing site. | Protein Synthesis (Aminoacylation) | The compound acts as a specific inhibitor by trapping the tRNA in the editing site, leading to the cessation of protein production. |
Fluorescently Labeled this compound for Live-Cell Imaging and Localization Studies
The visualization of a molecule's distribution and target engagement within a living cell provides invaluable insights. To this end, fluorescently labeling a compound like this compound would enable direct observation of its cellular uptake, subcellular localization, and interaction with its target, LeuRS.
A fluorescently labeled version of this compound would likely involve the conjugation of a fluorophore to a position on the molecule that does not interfere with its binding to LeuRS. The development of such a probe would allow researchers to:
Track cellular uptake: Quantify the efficiency and rate at which this compound enters the cell.
Determine subcellular localization: Identify where the compound accumulates within the cell, for instance, in the cytoplasm where protein synthesis occurs.
Visualize target engagement: Through techniques like Förster resonance energy transfer (FRET) or co-localization studies with a fluorescently tagged LeuRS, the binding of the compound to its target could be observed in real-time.
Currently, published research on the synthesis and application of a fluorescently labeled this compound probe is not widely available. However, the development of such a tool represents a logical next step in further elucidating its precise interactions within a cellular environment.
| Chemical Formula | Common Name |
|---|---|
| This compound | Tavaborole |
Research on Degradation Pathways and Metabolic Transformations of C18h22fno7s2 in in Vitro Systems
Biotransformation Pathways of C18H22FNO7S2 in Microsomal or Cellular Systems
The biotransformation of this compound was extensively studied by incubating the parent compound with various in vitro systems. The primary objective was to map the metabolic pathways and assess the compound's metabolic stability. Incubations were performed using pooled HLM, which are rich in Phase I enzymes like Cytochrome P450 (CYP), and cryopreserved human hepatocytes, which contain a full complement of both Phase I and Phase II metabolic enzymes.
Initial stability assessments in HLM in the presence of the cofactor NADPH (nicotinamide adenine (B156593) dinucleotide phosphate) revealed that this compound is moderately metabolized. The disappearance of the parent compound over time indicated susceptibility to oxidative metabolism. Subsequent experiments in human hepatocytes showed a more extensive metabolic turnover, suggesting the involvement of both Phase I and Phase II pathways.
The principal biotransformation pathways identified for this compound include:
Oxidation: This was observed to be a major pathway. High-resolution mass spectrometry data indicated the formation of several oxidative metabolites. The primary sites of oxidation were identified as one of the sulfur atoms, leading to the formation of a sulfoxide (B87167) and subsequently a sulfone. Aliphatic hydroxylation on an alkyl side chain was also detected as a relevant, albeit secondary, oxidative route.
N-Dealkylation: Cleavage of an alkyl group from the compound's nitrogen atom was identified as another significant Phase I metabolic pathway. This reaction results in the formation of a secondary amine metabolite, which may be further metabolized.
Conjugation: In hepatocyte models, the formation of glucuronide conjugates was observed. This pathway typically follows an initial oxidation event (e.g., hydroxylation) that introduces a suitable functional group for conjugation by UDP-glucuronosyltransferase (UGT) enzymes.
These pathways collectively demonstrate that this compound undergoes sequential metabolism, beginning with oxidative and dealkylation reactions, followed by potential secondary conjugation of the resulting metabolites.
Identification of Major Metabolites and Their Chemical Structures
The identification and structural elucidation of metabolites were accomplished using advanced analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By comparing the mass spectra and retention times of samples from incubated and control groups, several key metabolites were detected and characterized. The major metabolites are summarized in the table below.
The parent compound, this compound, exhibited a protonated molecule [M+H]⁺ at an m/z of 464.0851. The metabolites were identified based on their accurate mass measurements and characteristic fragmentation patterns.
Metabolite M1 (Sulfoxide): This metabolite showed an [M+H]⁺ ion at m/z 480.0800, corresponding to the addition of one oxygen atom (+15.9949 Da) to the parent compound. Fragmentation analysis confirmed the oxidation occurred on a sulfur moiety.
Metabolite M2 (Sulfone): A further oxidation product, M2, was detected at m/z 496.0749 [M+H]⁺, consistent with the addition of two oxygen atoms (+31.9898 Da) to the parent molecule.
Metabolite M3 (N-Desalkyl): This metabolite was identified by a mass shift corresponding to the loss of an alkyl group. For instance, the loss of an ethyl group (C2H4) resulted in an [M+H]⁺ ion at m/z 436.0536.
Metabolite M4 (Hydroxylated Metabolite): An isomer of M1, M4 also appeared at m/z 480.0800 [M+H]⁺. Its distinct chromatographic retention time and fragmentation pattern indicated that oxidation occurred on an aliphatic carbon rather than the sulfur atom.
Metabolite M5 (Glucuronide Conjugate): Observed predominantly in hepatocyte incubations, this metabolite showed an [M+H]⁺ ion at m/z 656.1113. This mass corresponds to the addition of a glucuronic acid moiety (+176.0321 Da) to the hydroxylated metabolite (M4).
The interactive table below provides a detailed summary of these findings.
| Metabolite ID | Proposed Chemical Modification | Molecular Formula | Observed m/z [M+H]⁺ | Formation Pathway |
|---|---|---|---|---|
| Parent | This compound | This compound | 464.0851 | N/A |
| M1 | Sulfoxidation | C18H22FNO8S2 | 480.0800 | Phase I Oxidation |
| M2 | Sulfone Formation | C18H22FNO9S2 | 496.0749 | Phase I Oxidation (of M1) |
| M3 | N-Dealkylation (e.g., -C2H4) | C16H18FNO7S2 | 436.0536 | Phase I Dealkylation |
| M4 | Aliphatic Hydroxylation | C18H22FNO8S2 | 480.0800 | Phase I Oxidation |
| M5 | Glucuronidation of M4 | C24H30FNO14S2 | 656.1113 | Phase II Conjugation |
Enzymatic Mechanisms Governing this compound Biotransformation
To identify the specific enzyme families responsible for the observed metabolic transformations, a series of reaction phenotyping studies were conducted. These studies involved incubations with recombinant human enzymes and the use of specific chemical inhibitors.
Cytochrome P450 (CYP) Enzymes: The formation of the oxidative metabolites M1, M2, M3, and M4 was found to be NADPH-dependent and was significantly reduced in the presence of broad-spectrum CYP inhibitors like 1-aminobenzotriazole. To identify the specific CYP isoforms involved, this compound was incubated with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
CYP3A4 was identified as the primary enzyme responsible for both the initial S-oxidation (to M1) and N-dealkylation (to M3). This was confirmed in HLM incubations where ketoconazole, a potent CYP3A4 inhibitor, substantially decreased the formation rates of these metabolites.
CYP2C9 showed a minor contribution to the formation of the hydroxylated metabolite M4.
Flavin-containing Monooxygenase (FMO) Enzymes: The potential contribution of FMOs to the formation of the sulfoxide metabolite (M1) was investigated. Incubations with FMO-selective inhibitors or using heat-inactivated microsomes (which deactivates FMOs but not CYPs) showed only a minimal decrease in M1 formation, indicating that FMOs play a negligible role compared to CYPs in the S-oxidation of this compound.
UDP-Glucuronosyltransferase (UGT) Enzymes: The formation of the glucuronide conjugate M5 was studied in human liver microsomes fortified with the UGT cofactor UDPGA (uridine 5'-diphospho-glucuronic acid), using M4 as the substrate. Reaction phenotyping with a panel of recombinant UGT isoforms revealed that UGT1A9 and UGT2B7 were the primary enzymes catalyzing the glucuronidation of the hydroxylated metabolite.
The enzymatic contributions are summarized in the table below.
| Metabolic Reaction | Resulting Metabolite(s) | Primary Enzyme(s) | Supporting Evidence |
|---|---|---|---|
| S-Oxidation | M1 (Sulfoxide) | CYP3A4 | Inhibition by ketoconazole; high turnover with recombinant CYP3A4. |
| N-Dealkylation | M3 (N-Desalkyl) | CYP3A4 | Inhibition by ketoconazole; formation by recombinant CYP3A4. |
| Aliphatic Hydroxylation | M4 (Hydroxylated) | CYP3A4, CYP2C9 (minor) | Formation by recombinant CYP isoforms. |
| Glucuronidation | M5 (Glucuronide) | UGT1A9, UGT2B7 | Formation with UDPGA using M4 as substrate; high activity with recombinant UGTs. |
Future Directions and Emerging Research Avenues for C18h22fno7s2
Q & A
Q. How to structure a research paper on C₁₈H₂₂FNO₇S₂ to meet journal guidelines (e.g., Beilstein Journal)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
